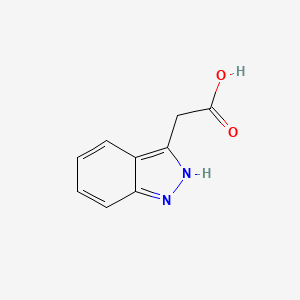

2-(1H-indazol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEDFPVACIKHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499521 | |

| Record name | (2H-Indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26663-42-3 | |

| Record name | (2H-Indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent of a Versatile Scaffold: Discovery and Synthesis of 2-(1H-indazol-3-yl)acetic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs for cancer, inflammation, and nausea. Within this class, 2-(1H-indazol-3-yl)acetic acid and its derivatives represent a significant area of interest due to their potential as versatile intermediates in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and seminal synthetic routes for this compound, offering detailed experimental protocols, comparative data, and insights into the logical workflows of its synthesis. The methodologies presented herein are crucial for researchers engaged in the exploration of new chemical entities for drug discovery.

Discovery and First Synthesis

The synthesis of what are described as "rare indazole acetic acid scaffolds" has been a subject of recent investigation, highlighting that this compound is not a commonplace compound. A notable and novel method was reported that involves a base-mediated condensation and cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid. This approach, discovered during the investigation of base-catalyzed cyclizations of 2-nitrobenzylamine derivatives, provides a direct route to the indazole acetic acid core.[1] Seemingly minor changes in reaction conditions were found to have a significant impact on the reaction outcome, allowing for the selective synthesis of unsubstituted, hydroxy, or alkoxy indazole acetic acids.[1] When ethanolamine is used as the solvent in the presence of sodium hydroxide, the reaction exclusively yields the unsubstituted this compound.[1] This discovery offers a valuable and flexible strategy for accessing this important scaffold for drug discovery programs.[1]

Established Synthetic Protocols

Beyond the novel microwave-assisted synthesis, other established methods for the preparation of this compound have been reported in the literature. These alternative routes provide researchers with multiple options depending on the availability of starting materials and desired scale.

Method 1: Base-Mediated Cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid

This recently developed method provides a direct and efficient route to this compound. The reaction proceeds via a novel cascade N-N bond-forming reaction under basic conditions.[1]

Experimental Protocol:

-

To a 2-5 mL microwave vial, add 3-amino-3-(2-nitrophenyl)propanoic acid (50 mg, 0.23 mmol).

-

Add a solution of sodium hydroxide (2.5 M in ethanolamine, 1.5 mL).

-

Seal the vial with a Teflon-coated septum.

-

Irradiate the mixture in a microwave reactor for 30 minutes at 150°C with a fixed hold time.

-

After cooling, add ethyl acetate (20 mL) and 1 M HCl (10 mL) to the vial.

-

Separate the organic phase, and extract the aqueous phase twice more with ethyl acetate (10 mL each).

-

Combine the organic phases, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography using an eluent of EtOAc/MeOH/HCOOH (100/0.5/0.5) to afford the pure this compound.

Method 2: Reductive Cyclization using Hydrazine Hydrate

This method utilizes a reductive cyclization approach, starting from 3-amino-3-(2-nitrophenyl)propionic acid and employing hydrazine hydrate.

Experimental Protocol:

-

Dissolve 3-amino-3-(2-nitrophenyl)propionic acid in water.

-

Add sodium hydroxide and hydrazine hydrate to the solution.

-

Heat the reaction mixture to 80°C for 30 minutes.

-

Upon completion, cool the reaction mixture and acidify to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

Method 3: Hydrolysis of 2-(1H-indazol-3-yl)acetonitrile

This two-step process involves the formation of the corresponding nitrile followed by hydrolysis to the carboxylic acid.

Experimental Protocol:

-

Synthesize 2-(1H-indazol-3-yl)acetonitrile (synthesis of this precursor is not detailed here).

-

Suspend 2-(1H-indazol-3-yl)acetonitrile in a mixture of water and hydrochloric acid.

-

Heat the suspension to 100°C for 30 minutes.

-

Cool the reaction mixture to induce crystallization of the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for easy comparison of their efficiencies.

| Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield |

| 1: Base-Mediated Cyclization | 3-amino-3-(2-nitrophenyl)propanoic acid | NaOH, Ethanolamine | 30 min | 150°C | 91% |

| 2: Reductive Cyclization | 3-amino-3-(2-nitrophenyl)propionic acid | Hydrazine hydrate, NaOH | 30 min | 80°C | 78% |

| 3: Hydrolysis of Nitrile | 2-(1H-indazol-3-yl)acetonitrile | HCl, Water | 30 min | 100°C | 66% |

Logical and Signaling Pathway Visualization

Indazole derivatives are known to interact with various biological targets, including protein kinases. The following diagram illustrates a representative experimental workflow for the synthesis of this compound via the base-mediated cyclization route, which is a key discovery discussed in this guide.

As many indazole-containing compounds are developed as kinase inhibitors, the following diagram illustrates a simplified signaling pathway for Pim-1 kinase, a serine/threonine kinase and a proto-oncogene often targeted in cancer therapy. Indazole-based molecules can be designed to inhibit kinases like Pim-1, thereby affecting downstream signaling related to cell survival and proliferation.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-indazol-3-yl)acetic acid is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, related compounds such as 2-(1-Benzyl-1H-indazol-3-yloxy)acetic acid are utilized as intermediates in the synthesis of kinase inhibitors for cancer therapy, suggesting a potential role in the modulation of cell proliferation and inflammation.[1][2] Furthermore, derivatives of the structurally similar Ethyl (1-methyl-1H-indazol-3-yl)acetate have demonstrated inhibitory effects on ERK and Aurora kinases.[3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and a conceptual framework for its potential mechanism of action.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental observations, several parameters are based on computational predictions.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 26663-42-3 | [4][5][6] |

| Molecular Formula | C₉H₈N₂O₂ | [6] |

| Molecular Weight | 176.17 g/mol | [6] |

| Melting Point | 168 °C (decomposes) | [6] |

| Boiling Point | 434.3 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.438 g/cm³ (Predicted) | [6] |

| pKa | 3.93 ± 0.30 (Predicted) | [6] |

| LogP | 1.19 (Predicted) | [6] |

| Appearance | Off-white to yellow solid | N/A |

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is adapted from methods for synthesizing similar indazole derivatives.

Materials:

-

3-Amino-3-(2-nitrophenyl)propanoic acid

-

Sodium hydroxide (NaOH)

-

Ethanolamine

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Methanol/Formic acid (e.g., 100/0.5/0.5)

Procedure:

-

In a microwave-safe vial, dissolve 3-amino-3-(2-nitrophenyl)propanoic acid in a solution of ethanolamine and sodium hydroxide.

-

Seal the vial and irradiate in a microwave reactor for approximately 30 minutes at 150 °C.

-

After cooling, transfer the reaction mixture to a separatory funnel containing ethyl acetate and 1 M HCl.

-

Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic phases, wash with brine, and dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel flash chromatography using an appropriate eluent system (e.g., Ethyl acetate/Methanol/Formic acid).

-

Collect the fractions containing the desired product and evaporate the solvent to yield purified this compound.

Purification by Recrystallization (General Protocol)

For further purification, recrystallization can be employed. The choice of solvent is critical and may require screening of various solvent systems (e.g., ethanol/water, ethyl acetate/heptane).

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If colored or oily impurities are present, the hot solution can be treated with activated charcoal and then filtered through a fluted filter paper to remove the charcoal and any insoluble materials.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

For maximum yield, the flask can be subsequently cooled in an ice bath.

-

Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Potential Biological Activity and Signaling Pathway

Given that derivatives of the indazole acetic acid scaffold have been investigated as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of a protein kinase, thereby interfering with downstream signaling pathways that regulate cell proliferation and survival.

Caption: Generalized signaling pathway of a kinase inhibitor.

Experimental Workflows

The synthesis and purification of this compound involves a series of sequential steps that can be visualized as a workflow.

Caption: Experimental workflow for the synthesis and purification.

References

- 1. 2-(1-Benzyl-1H-indazol-3-yloxy)acetic Acid [myskinrecipes.com]

- 2. 2-(1-Benzyl-1H-indazol-3-yloxy)acetic Acid [myskinrecipes.com]

- 3. Ethyl (1-methyl-1H-indazol-3-yl)acetate (919766-45-3) for sale [vulcanchem.com]

- 4. parchem.com [parchem.com]

- 5. 26663-42-3|this compound|BLD Pharm [bldpharm.com]

- 6. lookchem.com [lookchem.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Comprehensive Technical Guide to 2-(1H-indazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(1H-indazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its fundamental chemical properties, a detailed synthesis protocol, and its potential therapeutic applications, with a focus on its anti-inflammatory activities.

Chemical Identity and Properties

CAS Number: 26663-42-3

Chemical Structure:

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Melting Point | 168 °C (decomposes)[1] |

| Boiling Point | 434.3 °C at 760 mmHg[1] |

| Density | 1.438 g/cm³[1] |

| pKa | 3.93 ± 0.30 (Predicted)[1] |

| LogP | 1.19[1] |

Synthesis of this compound

A potential synthetic route to this compound involves the cyclization of a substituted propionic acid precursor. The following protocol is based on a general method for the synthesis of indazole acetic acids.[2]

Experimental Protocol: Synthesis from 3-Amino-3-(2-nitrophenyl)propionic acid

Materials:

-

3-Amino-3-(2-nitrophenyl)propionic acid

-

Sodium Hydroxide (NaOH)

-

Ethanolamine

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Eluent: EtOAc/Methanol (MeOH)/Formic acid (HCOOH) (100:0.5:0.5)

Procedure:

-

To a microwave vial, add 3-amino-3-(2-nitrophenyl)propionic acid and a solution of sodium hydroxide in ethanolamine.

-

Seal the vial with a Teflon-coated septum.

-

Irradiate the mixture in a microwave reactor for 30 minutes at 150 °C with a fixed hold time.

-

After cooling, add ethyl acetate and 1 M HCl to the reaction mixture.

-

Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic phases, wash with brine, and dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel flash chromatography using a solvent system of ethyl acetate, methanol, and formic acid to yield the desired this compound.

Applications in Drug Development

Indazole-containing compounds are prevalent in numerous biologically active molecules, including approved non-steroidal anti-inflammatory drugs (NSAIDs) like bendazac and benzydamine.[2] Derivatives of indazole acetic acid have shown promising analgesic and anti-inflammatory activities.[3] The structurally related compound, Bendazac, is known to inhibit the enzyme xanthine oxidase.[]

The anti-inflammatory properties of compounds structurally similar to this compound, such as indole-3-acetic acid (IAA), have been investigated. IAA has been shown to mitigate inflammatory responses by inhibiting the TLR4/MyD88/NF-κB signaling pathway in macrophages.[5] This pathway is a key regulator of the innate immune response and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[5]

Potential Signaling Pathway in Anti-Inflammatory Action

The following diagram illustrates a potential mechanism of anti-inflammatory action for this compound, extrapolated from the known activity of the structurally analogous indole-3-acetic acid on macrophage signaling pathways.

Caption: Hypothetical inhibition of the TLR4-mediated inflammatory pathway by this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: A streamlined workflow for the synthesis and purification of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Acetic acids bearing the 1-phenyl-1H-indazole nucleus with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Metabolite Indole-3-Acetic Acid of Bacteroides Ovatus Improves Atherosclerosis by Restoring the Polarisation Balance of M1/M2 Macrophages and Inhibiting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-indazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(1H-indazol-3-yl)acetic acid, a key consideration for its development as a potential therapeutic agent. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies and best practices for determining these critical physicochemical properties. Detailed experimental protocols for assessing solubility and stability are provided, alongside structured tables for the presentation of anticipated data. Furthermore, this guide includes visualizations of experimental workflows to facilitate a clear understanding of the processes involved. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the characterization of this compound and similar indazole derivatives.

Introduction

This compound belongs to the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The therapeutic potential of any drug candidate is fundamentally linked to its physicochemical properties, with solubility and stability being paramount. Solubility influences bioavailability and formulation strategies, while stability determines the compound's shelf-life, storage conditions, and degradation pathways. A thorough understanding of these parameters is crucial for advancing a compound through the drug development pipeline.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters provide a foundational understanding of the molecule's characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | LookChem |

| Molecular Weight | 176.17 g/mol | CookeChem[1] |

| Appearance | Yellow solid | Barcelona Fine Chemicals[2] |

| Purity | >97% by HPLC | Barcelona Fine Chemicals[2] |

| Predicted XLogP3 | 1.2 | PubChem[] |

Solubility

Solubility is a critical determinant of a drug's absorption and bioavailability. It is essential to characterize the solubility of this compound in both aqueous and organic solvents to inform formulation development. The solubility of ionizable compounds like this compound is highly dependent on the pH of the medium.

Predicted and Observed Solubility

While specific experimental solubility data for this compound is not widely published, Table 2 provides a template for summarizing such data once generated. For a related compound, 2-(1-Benzyl-1H-indazol-3-yloxy)acetic acid, slight solubility has been noted in DMSO and heated methanol.

Table 2: Solubility Data for this compound (Hypothetical Data)

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Aqueous Buffer (pH 2.0) | 25 | Data not available | Data not available | Thermodynamic |

| Aqueous Buffer (pH 7.4) | 25 | Data not available | Data not available | Thermodynamic |

| Aqueous Buffer (pH 9.0) | 25 | Data not available | Data not available | Thermodynamic |

| Phosphate Buffered Saline (PBS) | 25 | Data not available | Data not available | Kinetic |

| Ethanol | 25 | Data not available | Data not available | Thermodynamic |

| Methanol | 25 | Data not available | Data not available | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Thermodynamic |

Experimental Protocols for Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to estimate a compound's solubility from a DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 0.1 to 100 µM).

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well microplate in triplicate.

-

Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to a final volume of 200 µL. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to the blank wells.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "true" solubility.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., purified water, pH-adjusted buffers, ethanol, methanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Standard Curve: Prepare a standard curve of the compound in the respective solvent to accurately quantify the solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability

Assessing the chemical stability of this compound is critical for determining its shelf-life and identifying potential degradation products that could impact efficacy or safety. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the molecule's degradation pathways.

Stability Profile

A comprehensive stability profile for this compound should be established. Table 3 provides a template for summarizing the results from forced degradation studies.

Table 3: Forced Degradation Study of this compound (Hypothetical Data)

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Major Degradants (Retention Time) |

| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 | Data not available | Data not available |

| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60 | Data not available | Data not available |

| Neutral Hydrolysis | Purified Water | 24 h | 60 | Data not available | Data not available |

| Oxidation | 3% H₂O₂ | 24 h | 25 | Data not available | Data not available |

| Thermal | Solid State | 48 h | 80 | Data not available | Data not available |

| Photostability | ICH Q1B Option 2 | - | 25 | Data not available | Data not available |

Experimental Protocols for Stability Assessment

A stability-indicating HPLC method is a prerequisite for these studies. This method must be able to separate the parent compound from all potential degradation products.

Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and protect from light.

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.

Protocol:

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Incubation: Store the solution at room temperature, protected from light.

-

Time Points and Analysis: Follow the same procedure for time point withdrawal and HPLC analysis as described for hydrolytic stability.

Protocol:

-

Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).

-

Time Points: At specified time intervals, withdraw samples.

-

Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC to assess for degradation.

Protocol:

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Exposure: The exposure should be for a specified duration to achieve a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze the exposed and dark control samples by HPLC to determine the extent of photodegradation.

Caption: Workflow for Forced Degradation Studies.

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the public domain detailing the signaling pathways or direct biological targets of this compound. Indazole derivatives are known to interact with a wide range of biological targets, including kinases and various receptors. Further research, such as target identification and mechanism of action studies, is required to elucidate the biological role of this specific compound. A generalized logical workflow for such an investigation is presented below.

Caption: Logical Workflow for Target Identification.

Conclusion

This technical guide has outlined the essential methodologies for determining the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the provided protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, offer a comprehensive framework for its characterization. The systematic application of these methods will generate the critical data required to support the progression of this compound in the drug development process, enabling informed decisions regarding formulation, storage, and clinical development. Future studies should focus on generating robust experimental data to populate the frameworks presented in this guide and to elucidate the biological mechanism of action of this promising compound.

References

Spectroscopic and Structural Elucidation of 2-(1H-indazol-3-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(1H-indazol-3-yl)acetic acid. This document is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of indazole-based compounds in medicinal chemistry and drug discovery. The information presented herein has been compiled from a combination of published data on analogous structures and established principles of spectroscopic analysis.

Compound Overview

Chemical Structure:

Molecular Formula: C₉H₈N₂O₂

Molecular Weight: 176.17 g/mol

Data Presentation

The following tables summarize the key spectroscopic data for this compound. This data is critical for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | COOH |

| ~12.0 | br s | 1H | NH (indazole) |

| ~7.8 | d | 1H | Ar-H |

| ~7.5 | d | 1H | Ar-H |

| ~7.3 | t | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~3.9 | s | 2H | CH₂ |

Predicted data is based on the analysis of structurally similar indazole derivatives and general principles of NMR spectroscopy.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O |

| ~142 | C (indazole) |

| ~140 | C (indazole) |

| ~127 | CH (aromatic) |

| ~122 | CH (aromatic) |

| ~121 | CH (aromatic) |

| ~120 | C (indazole) |

| ~110 | CH (aromatic) |

| ~32 | CH₂ |

Predicted data is based on the analysis of structurally similar indazole derivatives and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid) |

| ~3200 | Medium | N-H stretch (indazole) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1620, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |

| ESI | 177.0658 | 175.0512 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral width is typically set from -2 to 14 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common. Data is processed using standard NMR software.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The spectrum is recorded over a range of 4000 to 400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.[1] A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.[1]

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a suitable method for the mass analysis of this compound. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source of a mass spectrometer. The analysis is performed in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.[2][3]

Visualizations

Signaling Pathway

Indazole derivatives are actively being investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammation. The diagram below illustrates a simplified generic kinase signaling pathway that such compounds might target.

Caption: A simplified diagram of a generic kinase signaling pathway.

Experimental Workflow

The following diagram outlines the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

A Technical Guide to the Synthesis of Substituted Indazole Acetic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of contemporary and classical synthetic strategies for preparing substituted indazole acetic acids. These compounds are significant scaffolds in medicinal chemistry, appearing in numerous biologically active agents. The following sections detail key synthetic methodologies, present quantitative data in a comparative format, and provide explicit experimental protocols and reaction pathway visualizations.

Core Synthetic Strategies

The synthesis of substituted indazole acetic acids can be broadly approached through two primary strategies: construction of the indazole ring with the acetic acid moiety already incorporated in the precursor, or post-functionalization of a pre-formed indazole core via N-alkylation.

Method 1: N-N Bond Formation via Cascade Reaction

A novel and efficient method involves a cascade N-N bond-forming reaction starting from readily available β-amino acids. This transition-metal-free approach allows for the synthesis of diverse indazole acetic acid derivatives by simply varying the nucleophile or solvent.[1][2]

The general pathway involves heating a 3-amino-3-(2-nitroaryl)propanoic acid with a suitable nucleophile/solvent under basic conditions, often facilitated by microwave irradiation.[1] This strategy can yield three distinct variants: unsubstituted, hydroxy, and alkoxy indazole acetic acids.[1][2]

Data Presentation: Synthesis of Substituted Indazole Acetic Acids

The following table summarizes the synthesis of various substituted indazole acetic acids using the cascade reaction method, with isolated yields reported.[1][3]

| Compound ID | Substituent(s) | Nucleophile/Solvent | Yield (%) |

| 2a | H | Methanol | 71 |

| 2f | H | 2-Methoxyethanol | 65 |

| 2g | H | 1,3-Propanediol | 55 |

| 2i | H | Ethanolamine | 88 |

| 2j | 5-Cl | Methanol | 68 |

| 2k | 5-Cl | Ethanol | 74 |

| 2o | 6-Cl | Methanol | 70 |

| 2p | 6-Cl | Ethanol | 75 |

| 2q | 6-CF₃ | Methanol | 63 |

| 2r | 6-CF₃ | Ethanol | 65 |

| 2s | 5,6-(OMe)₂ | Methanol | 85 |

| 2t | 7-OMe | Methanol | 51 |

| 2u | 7-OMe | Ethanol | 61 |

Experimental Protocol: General Procedure for Microwave-Assisted Synthesis

A representative protocol for the synthesis of 2-(1H-indazol-3-yl)-2-methoxyacetic acid (2a) is as follows[1]:

-

To a 2–5 mL microwave vial, add 3-Amino-3-(2-nitrophenyl)propionic acid (50 mg, 0.23 mmol).[1]

-

Add the solvent/nucleophile (e.g., Methanol, 2 mL) and a solution of NaOH (2.0 M in H₂O, 0.23 mL, 0.46 mmol).

-

Seal the vial and heat it in a microwave reactor to 150 °C for 20 minutes.

-

After cooling, acidify the reaction mixture to pH 2–3 using concentrated HCl.

-

Extract the aqueous phase with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using preparative HPLC or column chromatography to yield the final compound.

Method 2: N-Alkylation of the Indazole Core

A more traditional and widely used approach is the direct N-alkylation of a pre-synthesized indazole ring with a haloacetic acid ester, followed by basic hydrolysis. A significant challenge in this method is controlling the regioselectivity, as alkylation can occur at either the N-1 or N-2 position, often yielding a mixture of isomers.[4][5]

The ratio of N-1 to N-2 isomers is influenced by factors such as the base, solvent, nature of the alkylating agent, and substituents on the indazole ring.[6][7][8] Generally, nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution lead to a predominance of the N-1 isomer.[4][5]

Data Presentation: Hydrolysis of Indazole Acetate Esters

The following table presents yields for the basic hydrolysis of N-1 and N-2 substituted indazole acetate esters to their corresponding carboxylic acids.[5]

| Starting Ester | Product | Yield (%) | M.P. (°C) |

| N-1 Ethyl Ester | 1-(Carboxymethyl)-1H-indazole (4b) | 95 | 208-210 |

| N-2 Ethyl Ester | 2-(Carboxymethyl)-1H-indazole (5b) | 96 | 254-256 |

Experimental Protocol: N-Alkylation and Hydrolysis

A general two-step procedure for the synthesis of indazol-1-yl-acetic acid is as follows[4][5]:

-

N-Alkylation: Dissolve 1H-indazole in a suitable solvent like DMF. Add a base (e.g., K₂CO₃ or NaH) and stir for 30 minutes at room temperature. Add ethyl bromoacetate dropwise and continue stirring overnight. Quench the reaction with water and extract the product with an organic solvent. The N-1 and N-2 ester isomers are then separated by column chromatography.

-

Hydrolysis: Dissolve the purified N-1 substituted ester in a mixture of ethanol and water. Add an excess of NaOH and heat the mixture at reflux for 2-3 hours. After cooling, acidify the solution with HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry to obtain the final indazol-1-yl-acetic acid.

Method 3: Classical Synthesis from Isatin

Indazole-3-carboxylic acid, a key precursor, can be synthesized via a classical route starting from isatin. This multi-step process is a well-established method for accessing the core structure.[9]

General Experimental Workflow

The overall process for synthesizing and characterizing substituted indazole acetic acids follows a standard laboratory workflow, which can be adapted based on the specific synthetic method employed.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.ucc.ie [research.ucc.ie]

- 9. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

Topic: Initial Characterization of Novel Indazole Acetic Acids

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, including several FDA-approved drugs.[1][2] This is attributed to its ability to act as a versatile pharmacophore, engaging in various biological interactions.[3][4] Indazole acetic acids, a specific subclass, have emerged as a promising area for drug discovery, with research demonstrating potent activities across multiple therapeutic areas. This technical guide provides a comprehensive overview of the initial characterization of novel indazole acetic acids, detailing synthetic methodologies, key biological assays, and associated signaling pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to ensure reproducibility. This document serves as a core resource for professionals engaged in the exploration and development of this important class of compounds.

Synthesis of Novel Indazole Acetic Acids

A robust and efficient synthesis is the first step in the characterization of any novel compound series. For indazole acetic acids, modern methods often employ microwave-assisted organic synthesis to improve yields and reduce reaction times. A recently developed cascade N-N bond-forming reaction provides an effective route to various indazole acetic acid derivatives from readily available starting materials.[5][6]

Synthetic Workflow

The general workflow involves the base-mediated cyclization of 3-amino-3-(2-nitroaryl)propanoic acids. The choice of nucleophile or solvent can direct the synthesis towards unsubstituted, hydroxy, or alkoxy derivatives, highlighting the versatility of the method.[5]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a method for synthesizing substituted indazole acetic acids.[5]

-

Preparation of Reagent Solution: A 10% w/v NaOH solution/suspension is prepared by adding finely granulated NaOH to the appropriate alcohol (e.g., methanol for alkoxy derivatives, or ethanolamine for unsubstituted derivatives) and vortexing or sonicating thoroughly.

-

Reaction Setup: 3-Amino-3-(2-nitrophenyl)propionic acid (50 mg, 0.23 mmol) is added to a 2–5 mL microwave vial.

-

Addition of Reagents: The prepared NaOH/alcohol solution (2.5 mL) is added to the microwave vial, which is then sealed under air with a Teflon-coated septum.

-

Microwave Irradiation: The mixture is irradiated in a microwave reactor for 30 minutes at 150°C with a fixed hold time.

-

Work-up: After cooling, ethyl acetate (20 mL) and 1 M HCl (10 mL) are added to the reaction mixture. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the final indazole acetic acid derivative.

Synthetic Yields

The efficiency of the synthesis varies with the substituents on the starting nitroarylpropanoic acid and the alcohol used.

| Compound ID | Starting Material Substituent | Alcohol | Yield (%) | Reference |

| 2a | Unsubstituted | Methanol | 82% | [5] |

| 2c | Unsubstituted | Ethanol | 75% | [5] |

| 2i | Unsubstituted | Ethanolamine | 89% | [5] |

| 2p | 6-Chloro | Methanol | 71% | [5] |

| 2r | 6-Trifluoromethyl | Methanol | 72% | [5] |

| 2u | 7-Methoxy | Methanol | 85% | [5] |

Biological Characterization: Anti-Inflammatory Activity

A significant number of indazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects.[8][9]

Mechanism of Action: COX-2 Inhibition

Indazole acetic acids can be designed to selectively target the COX-2 enzyme, which is primarily responsible for mediating the inflammatory response. This selectivity is often achieved by designing molecules with specific pharmacophores, such as a sulfonamido group, that can bind to a side pocket present in the COX-2 active site but not in COX-1.[8]

Quantitative Data: In Vitro COX Inhibition

The potency and selectivity of novel compounds are determined using in vitro enzyme inhibition assays.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 16 | >100 | 0.409 | >244 | [10] |

| VIIa | 19.5 | 0.29 | 67.24 | [9] |

| Celecoxib | 14.2 | 0.42 | 33.8 | [9] |

Compound VIIa is a 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide derivative, structurally related to the design principles of indazole-based inhibitors.

Experimental Protocol: COX Inhibition Assay

This is a representative protocol for determining COX-1 and COX-2 inhibitory activity in vitro.

-

Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is reconstituted in a suitable buffer (e.g., Tris-HCl).

-

Compound Incubation: The test compound (novel indazole acetic acid) is pre-incubated with the enzyme and a cofactor (e.g., hematin) for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is terminated by adding a solution of HCl.

-

Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Biological Characterization: Anticancer Activity

The indazole scaffold is present in several approved anticancer drugs, such as axitinib.[5] Novel indazole derivatives are frequently evaluated for their antiproliferative and pro-apoptotic activities against various cancer cell lines.[11][12]

Mechanism of Action: Induction of Apoptosis

Certain indazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to a decrease in the mitochondrial membrane potential and subsequent activation of executioner caspases like caspase-3.[11]

Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative effects are typically measured against a panel of human cancer cell lines.

| Compound ID | Cell Line | IC₅₀ / GI₅₀ (µM) | Activity | Reference |

| 2f | 4T1 (Breast) | 0.23 | Antiproliferative | [11][12] |

| 2f | A549 (Lung) | 1.15 | Antiproliferative | [11][12] |

| 6f | Panel Avg. | 0.77 | Antiproliferative | [13] |

| 6i | Panel Avg. | 0.86 | Antiproliferative | [13] |

| 15k | HCT-116 (Colon) | 0.041 | HDAC Inhibition | [14] |

| 15m | HeLa (Cervical) | 0.052 | HDAC Inhibition | [14] |

Experimental Protocol: MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the novel indazole acetic acids for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

The initial characterization of novel indazole acetic acids reveals a class of compounds with significant therapeutic potential. Efficient, modern synthetic routes, such as microwave-assisted cyclizations, allow for the rapid generation of diverse derivatives.[5] Subsequent biological evaluation frequently demonstrates potent and selective activity in key areas of drug discovery, including inflammation and oncology.[10][11] The detailed protocols and summarized data presented in this guide offer a foundational framework for researchers to build upon, facilitating the continued exploration and development of indazole acetic acids as next-generation therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions [diva-portal.org]

- 7. ijpda.org [ijpda.org]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. b.aun.edu.eg [b.aun.edu.eg]

- 14. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1H-indazol-3-yl)acetic acid from 2-Nitrophenyl Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indazole scaffolds are prevalent in numerous biologically active compounds, including anti-inflammatory drugs and anti-cancer agents. Specifically, 2-(1H-indazol-3-yl)acetic acid serves as a crucial building block in medicinal chemistry. This document provides detailed protocols for the synthesis of this compound, focusing on methods that utilize 2-nitrophenyl derivatives as starting materials. The primary strategy involves an intramolecular reductive cyclization, where a nitro group is reduced and subsequently forms the N-N bond characteristic of the indazole ring system.

Core Synthetic Strategy: Reductive Cyclization

The synthesis of the indazole ring from a 2-nitrophenyl precursor is a key transformation. This process typically involves the reduction of the nitro group to an amino or hydroxylamino group, which then undergoes an intramolecular cyclization by attacking a suitable electrophilic center on the side chain to form the dihydropyrazole ring, followed by aromatization. A common and effective precursor for this strategy is 3-amino-3-(2-nitrophenyl)propanoic acid, which undergoes reductive cyclization to yield the target compound.

Experimental Protocols

Two primary methods for the synthesis of this compound from 3-amino-3-(2-nitrophenyl)propanoic acid are detailed below.

Protocol 1: Reductive Cyclization with Hydrazine and Raney Nickel

This classical method involves the reduction of the nitro group using hydrazine hydrate as a hydrogen donor and Raney Nickel as a catalyst, which facilitates the subsequent cyclization.

Materials:

-

3-amino-3-(2-nitrophenyl)propanoic acid

-

5% Sodium Hydroxide (NaOH) aqueous solution

-

85-98% Hydrazine hydrate (N₂H₄·H₂O)

-

Raney Nickel (catalytic amount)

-

6 N Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-amino-3-(2-nitrophenyl)propanoic acid (e.g., 15 g, 71.4 mmol) in a 5% aqueous solution of sodium hydroxide (e.g., 85 mL).

-

Addition of Hydrazine: Add hydrazine hydrate (e.g., 5 mL of 85% solution) to the reaction mixture.

-

Heating and Catalyst Addition: Heat the mixture to 80°C with stirring. Once the temperature is stable, cautiously add a small amount of Raney Nickel catalyst in portions (e.g., 25 mg total). Caution: Raney Nickel is pyrophoric and reacts exothermically with hydrazine. Add slowly.

-

Reaction Monitoring: Maintain the reaction at 80°C for approximately 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully filter the mixture to remove the Raney Nickel catalyst. Wash the catalyst with a small amount of water.

-

Transfer the filtrate to a beaker and cool in an ice bath.

-

Slowly acidify the filtrate with 6 N HCl to a pH of approximately 2. A precipitate will form.

-

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.

-

Drying: Dry the collected solid product under vacuum to yield this compound.

Protocol 2: Microwave-Assisted Synthesis

This modern approach utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time. The choice of solvent is critical; using ethanolamine as the solvent directly yields the desired unsubstituted indazole acetic acid in excellent yield.

Materials:

-

3-amino-3-(2-nitrophenyl)propanoic acid

-

Ethanolamine

-

Sodium Hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 2–5 mL microwave vial, add 3-amino-3-(2-nitrophenyl)propanoic acid (e.g., 50 mg, 0.23 mmol), ethanolamine (as solvent), and a solution of NaOH.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 30 minutes at 150°C (fixed hold time).

-

Work-up:

-

After the reaction, cool the vial to room temperature.

-

Transfer the contents to a separatory funnel and add ethyl acetate (e.g., 20 mL) and 1 M HCl (e.g., 10 mL).

-

Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate (e.g., 2 x 10 mL).

-

-

Purification:

-

Combine the organic phases and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Chromatography: Purify the crude product by silica gel flash chromatography using an appropriate eluent system (e.g., EtOAc/MeOH/HCOOH, 100/0.5/0.5) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the two described protocols.

| Parameter | Protocol 1: Reductive Cyclization | Protocol 2: Microwave-Assisted |

| Starting Material | 3-amino-3-(2-nitrophenyl)propanoic acid | 3-amino-3-(2-nitrophenyl)propanoic acid |

| Key Reagents | NaOH, Hydrazine Hydrate, Raney Ni | NaOH, Ethanolamine |

| Reaction Time | 30 - 60 minutes | 30 minutes |

| Temperature | 80 °C | 150 °C |

| Reported Yield | 54% - 78% | Excellent (Specific % may vary) |

| Purification | Precipitation and Filtration | Flash Chromatography |

| Reference | Kariyone et al. | Odell et al. |

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Logical Diagram of Reductive Cyclization

Caption: Logical steps of the N-N bond-forming cyclization.

Microwave-Assisted Synthesis of Indazole Acetic Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-containing scaffolds are crucial pharmacophores in medicinal chemistry, present in numerous biologically active compounds, including approved drugs for cancer and inflammation.[1] Indazole acetic acids, in particular, are rare scaffolds that are of considerable interest in early drug discovery for the rapid exploration of subtle structural differences.[2] Lonidamine (LND), a derivative of indazole-3-carboxylic acid, is a well-known anticancer agent that targets the energy metabolism of tumor cells.[3][4]

Conventional synthetic methods for preparing these compounds often require long reaction times and harsh conditions.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that significantly accelerates reaction rates, increases product yields, and minimizes byproducts by utilizing dielectric heating for rapid and uniform temperature elevation.[6][7][8] This application note provides detailed protocols for the efficient synthesis of substituted indazole acetic acids via a microwave-assisted, base-catalyzed cascade N-N bond forming reaction.

General Reaction Scheme

The synthesis proceeds via a microwave-assisted cyclization of 3-amino-3-(2-nitrophenyl)propanoic acids in the presence of a base (NaOH) and a suitable alcohol, which can act as both solvent and nucleophile. This method allows for the convenient synthesis of unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives.[2][4]

Figure 1: General scheme for microwave-assisted synthesis of indazole acetic acids.

Reaction scheme illustrating the transformation of 3-amino-3-(2-nitrophenyl)propanoic acids into various indazole acetic acid derivatives.

Experimental Workflow

The general workflow for the microwave-assisted synthesis of indazole acetic acids is a streamlined process designed for efficiency and high throughput, making it ideal for medicinal chemistry applications.

Caption: Experimental workflow for microwave-assisted synthesis.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of substituted indazole acetic acids.[2]

Protocol 1: Synthesis of 2-(1-Alkoxy-1H-indazol-3-yl)acetic Acids

This protocol describes the synthesis of alkoxyindazole acetic acids using various alcohols as both the solvent and nucleophile.

Materials:

-

3-amino-3-(2-nitrophenyl)propanoic acid (1.0 equiv)

-

Sodium hydroxide (NaOH) (2.0 equiv)

-

Selected alcohol (e.g., Methanol, Ethanol, Propanol) (0.2 M solution)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Equipment:

-

10 mL microwave reaction vial with Teflon-coated septum

-

Microwave reactor (e.g., Biotage Initiator)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a 10 mL microwave vial, add 3-amino-3-(2-nitrophenyl)propanoic acid.

-

Add a freshly prepared 0.2 M solution of NaOH in the desired alcohol (e.g., 5 mL for a 1 mmol scale reaction).

-

Seal the vial under air with the Teflon-coated septum.

-

Place the vial in the microwave reactor and irradiate the mixture for 30 minutes at 150 °C with a fixed hold time.[2]

-

After irradiation, allow the solution to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add ethyl acetate (20 mL) and 1 M HCl (10 mL).[2]

-

Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate (10 mL each).[2]

-

Combine the organic phases, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel flash chromatography using an eluent system such as EtOAc/MeOH/HCOOH (100/0.5/0.5) to afford the desired 2-(1-alkoxy-1H-indazol-3-yl)acetic acid.[2]

Protocol 2: Synthesis of 2-(1H-Indazol-3-yl)acetic Acid

This protocol describes the synthesis of the unsubstituted indazole acetic acid using ethanolamine as the solvent.

Materials:

-

3-amino-3-(2-nitrophenyl)propanoic acid (1.0 equiv)

-

Sodium hydroxide (NaOH) (2.0 equiv)

-

Ethanolamine

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Follow steps 1-3 of Protocol 1, but use ethanolamine as the solvent instead of a simple alcohol.

-

Place the vial in the microwave reactor and irradiate the mixture for 30 minutes at 150 °C with a fixed hold time.[2]

-

Follow the work-up and purification steps 5-9 as described in Protocol 1. The use of ethanolamine as the solvent leads to the formation of the unsubstituted indazole acetic acid in excellent yield.[2]

Data Presentation

The microwave-assisted protocol enables the synthesis of a variety of indazole acetic acid derivatives with good to excellent yields.

Table 1: Microwave Synthesis of Alkoxyindazole Acetic Acids from 3-amino-3-(2-nitrophenyl)propanoic acid. [2]

| Entry | Alcohol Solvent | Product Structure | Temperature (°C) | Time (min) | Isolated Yield (%) |

| 1 | Methanol | 2-(1-methoxy-1H-indazol-3-yl)acetic acid | 150 | 30 | 88 |

| 2 | Ethanol | 2-(1-ethoxy-1H-indazol-3-yl)acetic acid | 150 | 30 | 80 |

| 3 | n-Propanol | 2-(1-propoxy-1H-indazol-3-yl)acetic acid | 150 | 30 | 51 |

| 4 | Isopropanol | 2-(1-isopropoxy-1H-indazol-3-yl)acetic acid | 150 | 30 | 45 |

| 5 | n-Butanol | 2-(1-butoxy-1H-indazol-3-yl)acetic acid | 150 | 30 | 31 |

| 6 | Methoxyethanol | 2-(1-(2-methoxyethoxy)-1H-indazol-3-yl)acetic acid | 150 | 30 | 70 |

| 7 | Ethanolamine | This compound | 150 | 30 | 85 |

Data sourced from White Rose Research Online.[2]

Table 2: Microwave Synthesis with Substituted 3-amino-3-(2-nitroaryl)propanoic acids. [2]

| Entry | Aryl Substituent (R) | Alcohol Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |

| 1 | H | Methanol | 150 | 30 | 88 |

| 2 | 4-F | Methanol | 150 | 30 | 79 |

| 3 | 5-F | Methanol | 150 | 30 | 82 |

| 4 | 4-Cl | Methanol | 150 | 30 | 75 |

| 5 | 4-CF₃ | Methanol | 150 | 30 | 55 |

| 6 | 4-OMe | Methanol | 170 | 30 | 65 |

| 7 | H | Ethanolamine | 150 | 30 | 85 |

| 8 | 4-F | Ethanolamine | 150 | 30 | 81 |

Data sourced from White Rose Research Online.[2]

Biological Relevance & Potential Signaling Pathway

Indazole acetic acid derivatives, such as Lonidamine (LND), are known to exert anticancer effects by targeting the distinct metabolic phenotype of cancer cells, often referred to as the Warburg effect.[4] LND disrupts cancer cell bioenergetics by inhibiting key enzymes in glycolysis and mitochondrial respiration, leading to ATP depletion, intracellular acidification, and ultimately, cell death.[6][9][10]

Caption: Proposed mechanism of action for Lonidamine-like compounds.

Conclusion

The application of microwave irradiation provides a rapid, efficient, and versatile method for the synthesis of substituted indazole acetic acids.[2] This approach offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes) and often improved yields.[7][11] The protocols described herein are robust and tolerate a range of functional groups, making this method a valuable tool for generating libraries of novel indazole derivatives for drug discovery programs. The ability to quickly access these important scaffolds can accelerate the identification and optimization of new therapeutic agents.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. jchr.org [jchr.org]

- 9. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of the antineoplastic drug lonidamine: 31P and 13C nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. indianchemicalsociety.com [indianchemicalsociety.com]

Application Notes and Protocols for 2-(1H-indazol-3-yl)acetic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-(1H-indazol-3-yl)acetic acid and its derivatives in drug discovery, based on the biological activities of structurally related compounds. The protocols outlined below are generalized methodologies for assessing the bioactivity of this compound in key therapeutic areas.

Introduction

This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of indazole acetic acid have shown promise as anti-inflammatory, anti-cancer, and anti-diabetic complication agents. This document details potential applications and experimental protocols to explore the therapeutic potential of this compound.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of its derivatives, this compound may be investigated for the following applications:

-

Anti-inflammatory Activity: The structurally related non-steroidal anti-inflammatory drug (NSAID) Bendazac, 2-(1-benzyl-1H-indazol-3-yloxy)acetic acid, exerts its effects by inhibiting the denaturation of proteins and modulating the activity of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis.[1][2]

-

Anticancer Activity: Lonidamine, a derivative of indazole-3-carboxylic acid, has been used in cancer therapy. Its mechanism involves the disruption of cancer cell metabolism by inhibiting glycolysis, specifically targeting mitochondrial hexokinase, and impairing mitochondrial respiration, which ultimately leads to apoptosis.[3][4][5][6]

-

Management of Diabetic Complications: Indazole acetic acid derivatives have been identified as potent inhibitors of aldose reductase.[7] This enzyme is crucial in the polyol pathway, where excess glucose is converted to sorbitol, a process implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.

Data Presentation: Bioactivity of this compound Derivatives

| Compound/Derivative Name | Target | Assay Type | IC50/EC50 | Reference |

| Bendazac | Protein Denaturation | In vitro anti-denaturation | - | [1][2] |

| Cyclooxygenase (COX) | Enzyme Inhibition | - | [1] | |

| Lonidamine | Mitochondrial Hexokinase | Enzyme Inhibition | - | [3][6] |

| Glycolysis | Cellular Metabolism | - | [3][5] | |

| 1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid (62) | Aldose Reductase | Enzyme Inhibition | 30 nM | [7] |

| [6-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo- 6H-pyrido[2,3-d]-pyridazin-5-yl]acetic acid (70) | Aldose Reductase | Enzyme Inhibition | 2.1 nM | [7] |

| 3,4-dihydro-4-oxo-5,6-dimethyl-3-[(5,7-difluorobenzothiazol-2-yl) methyl]-1-pyridazineacetic acid (79) | Aldose Reductase | Enzyme Inhibition | 5 nM | [7] |

| 3,4-dihydro-4-oxo-5,6-cyclohexano-3-[[5-(trifluoromethyl) benzothiazol-2-yl]-methyl]-1-pyridazineacetic acid (82) | Aldose Reductase | Enzyme Inhibition | 52.2 nM | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Anti-inflammatory Activity - Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, a hallmark of inflammation.[1][5][8]

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS), pH 6.8

-

Test Compound (this compound)

-

Reference Standard (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and the reference standard in a suitable solvent (e.g., DMSO).

-

Prepare a 1% w/v solution of BSA or egg albumin in PBS.

-

In a series of test tubes, add different concentrations of the test compound and reference standard.

-

Add the protein solution to each test tube.

-

A control tube should be prepared with the protein solution and the vehicle solvent.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cool the solutions to room temperature.

-

Measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control – Absorbance of Test) / Absorbance of Control ] x 100

References

- 1. JCDR - Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation [jcdr.net]

- 2. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innpharmacotherapy.com [innpharmacotherapy.com]

Application Notes and Protocols: 2-(1H-indazol-3-yl)acetic acid as a Versatile Intermediate for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(1H-indazol-3-yl)acetic acid as a key building block in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites.[1] This document outlines the synthetic versatility of this compound, its application in targeting various kinase families, and provides detailed protocols for the synthesis and evaluation of derivative compounds.

Introduction to this compound in Kinase Inhibition

The indazole ring system is a bioisostere of indole and benzimidazole and is a core component of numerous clinically approved and investigational kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor).[1] The this compound scaffold provides a strategic advantage for drug discovery, offering a carboxylic acid handle that can be readily functionalized to explore a wide chemical space and optimize pharmacokinetic and pharmacodynamic properties. This functional handle allows for the introduction of various substituents to modulate potency, selectivity, and solubility.

Derivatives of this compound have been successfully employed to develop inhibitors targeting a range of kinases implicated in cancer and other diseases. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinases, Pim Kinases, and key components of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.

Targeted Kinase Families and Signaling Pathways

The versatility of the this compound scaffold allows for the development of inhibitors targeting multiple key signaling pathways crucial in cancer cell proliferation, survival, and angiogenesis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and metabolism.[2][3][4] Its aberrant activation is a frequent event in many human cancers. Indazole-based inhibitors have been designed to target key kinases within this pathway, such as PI3K and Akt.

Caption: PI3K/AKT/mTOR Signaling Pathway and points of inhibition.

MAPK/ERK Pathway

The MAPK/ERK pathway is another fundamental signaling cascade that transmits extracellular signals to the cell nucleus, regulating processes like cell proliferation, differentiation, and survival.[5][6][7][8] Key kinases in this pathway, such as MEK and ERK, are also viable targets for indazole-based inhibitors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-(1H-Indazol-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole ring system is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1][2][3] Derivatives of 2-(1H-indazol-3-yl)acetic acid are of significant interest in drug discovery programs, and modification of the carboxylic acid group is a key strategy for generating diverse chemical libraries with a wide range of pharmacological activities.[1][4] The primary goal of derivatization is to convert the carboxylic acid's hydroxyl group, a poor leaving group, into a more reactive species to facilitate nucleophilic acyl substitution.[5] This document provides detailed protocols for two common and effective derivatization strategies: amide bond formation and esterification.

Amide Bond Formation: Synthesis of 2-(1H-Indazol-3-yl)acetamides

The formation of an amide bond is one of the most frequently performed transformations in medicinal chemistry.[6] Direct condensation of a carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acid to form an unreactive carboxylate salt.[5] Therefore, the carboxylic acid must first be activated using a coupling reagent.

Principle of Amide Coupling

Amide coupling reactions typically involve an activating agent that converts the carboxylic acid into a highly reactive intermediate (e.g., an active ester or O-acylisourea). This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond.[5][7] Common coupling reagents include carbodiimides like EDC and uronium salts like HATU.[8][9]

Common Coupling Reagents for Amide Synthesis

A variety of reagents are available for activating carboxylic acids. The choice of reagent often depends on the reactivity of the substrates, desired reaction conditions, and cost.

| Coupling Reagent | Additive | Common Solvents | Key Characteristics |

| HATU | Base (e.g., DIPEA) | DMF, NMP | High efficiency, fast reaction times, suitable for less reactive amines.[9][10] |